2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide
Description
2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide is an organic compound with the molecular formula C12H13BrN2O3 This compound is characterized by the presence of a bromine atom, a methoxy group, and a pyrrolidinone moiety attached to a benzamide core
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-18-8-2-3-10(13)9(5-8)12(17)15-7-4-11(16)14-6-7/h2-3,5,7H,4,6H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUHPJZKSGJMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 2-bromo-5-methoxybenzoic acid is converted to an amide using 5-oxopyrrolidine and appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for scalability, cost-effectiveness, and environmental safety.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group and the pyrrolidinone moiety can participate in oxidation and reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaH or K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Conversion to corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of 2-bromo-5-methoxybenzoic acid and 5-oxopyrrolidine.
Scientific Research Applications
2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Utilized in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxyaniline: Similar structure but lacks the pyrrolidinone moiety.
3-bromo-5-methoxypyridine: Contains a pyridine ring instead of a benzamide core.
2-bromo-5-methoxy-1,3-dimethylbenzene: Similar aromatic structure but different functional groups .
Uniqueness
2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide is unique due to the presence of both the bromine atom and the pyrrolidinone moiety, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Biological Activity
2-Bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Characterized by a benzamide structure with a bromine atom, a methoxy group, and a pyrrolidinone moiety, this compound exhibits unique properties that may enhance its interaction with various biological targets.
The molecular formula of this compound is C12H13BrN2O3. Its structure contributes to its reactivity and biological activity, particularly in inhibiting specific enzymes or receptors. The presence of the bromine atom is believed to increase binding affinity to biological targets, making it a candidate for therapeutic applications, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro studies using A549 human lung adenocarcinoma cells revealed that compounds bearing the pyrrolidinone structure exhibit significant cytotoxicity. The mechanism of action appears to involve the modulation of biological pathways through interactions with specific molecular targets .
Key Findings:
- Cytotoxicity: The compound exhibited a dose-dependent reduction in cell viability, comparable to standard chemotherapeutic agents like cisplatin.
- Selectivity: Notably, it demonstrated lower toxicity towards non-cancerous cells, indicating a potential for selective targeting of cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate its effectiveness against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Antimicrobial Efficacy:
The compound was tested against various pathogens, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Multidrug-resistant Pseudomonas aeruginosa
The results suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It could also interact with various receptors, influencing signaling pathways critical for cell survival and growth .
Comparative Analysis
To understand the uniqueness of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| 2-Chloro-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide | Chlorine instead of bromine | Different reactivity profile |
| 2-Fluoro-N-(5-methoxy-pyrrolidin-3-yl)benzamide | Fluorine substitution | May exhibit different binding affinities |
| 2-Iodo-N-(5-methoxy-pyrrolidin-3-yl)benzamide | Iodine instead of bromine | Larger size may influence steric interactions |
This table illustrates how the presence of different halogens can affect the reactivity and biological activity of similar compounds.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Study on Anticancer Properties: A study evaluated the efficacy of this compound against A549 cells, showing promising results in reducing cell viability while sparing normal cells.
- Antimicrobial Evaluation: Another study assessed its activity against resistant strains, demonstrating significant inhibition and suggesting further exploration for clinical applications in treating infections caused by resistant bacteria .
Q & A
Basic Research Questions
Q. How can the multi-step synthesis of 2-bromo-5-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide be optimized to maximize yield and purity?
- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and catalyst selection) to suppress side reactions. For example, use protecting groups (e.g., tert-butoxycarbonyl for amines) during intermediate steps to prevent unwanted nucleophilic substitutions . Employ column chromatography or HPLC for purification, as demonstrated for structurally similar benzamide derivatives with bromine and methoxy substituents . Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents like 5-oxopyrrolidin-3-amine to ensure complete acylation.
Q. What spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substitution patterns (e.g., bromine at position 2, methoxy at position 5) and the presence of the 5-oxopyrrolidin-3-yl moiety. Compare chemical shifts with analogous compounds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] peak at m/z 355.03 for CHBrNO) .
- HPLC : Assess purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs. For example:
- Enzyme Inhibition : Test against kinases or proteases, as the 5-oxopyrrolidin-3-yl group may mimic transition-state intermediates .
- Cellular Uptake : Use fluorescence labeling (e.g., via benzamide conjugation) to track intracellular localization in cancer cell lines .
- Cytotoxicity : Employ MTT assays on adherent cell cultures, comparing IC values to reference drugs like doxorubicin .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 5-oxopyrrolidin-3-yl moiety in cross-coupling reactions?
- Methodological Answer : The 5-oxopyrrolidin-3-yl group introduces steric hindrance and electron-withdrawing effects due to the ketone oxygen. For Suzuki-Miyaura couplings, use Pd(PPh) as a catalyst and cesium carbonate as a base to activate the bromine substituent at position 2. DFT calculations can model transition states to predict regioselectivity, as shown for analogous brominated benzamides .
Q. How can researchers resolve contradictions between theoretical and experimental data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer :
- Orthogonal Techniques : Validate NMR assignments using 2D-COSY and HSQC experiments to resolve overlapping signals .
- Computational Refinement : Adjust solvent effects and conformational sampling in density functional theory (DFT) models. For example, the methoxy group’s electron-donating effect may alter chemical shifts by 0.1–0.3 ppm .
- X-ray Crystallography : Resolve ambiguities by crystallizing the compound and comparing bond angles/distances with predicted geometries .
Q. What computational strategies are effective for predicting target binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases. The bromine atom may occupy hydrophobic pockets, while the 5-oxopyrrolidin-3-yl group forms hydrogen bonds .
- ADMET Prediction : Employ QSAR models (e.g., SwissADME) to estimate logP (~2.5), solubility (<10 µM), and cytochrome P450 inhibition risks. The methoxy group enhances metabolic stability compared to hydroxyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
